molecular formula C8H9NO3 B1287747 Methyl 3-methoxypyridine-2-carboxylate CAS No. 24059-83-4

Methyl 3-methoxypyridine-2-carboxylate

Cat. No. B1287747
CAS RN: 24059-83-4
M. Wt: 167.16 g/mol
InChI Key: KSXQRYUHBMAREL-UHFFFAOYSA-N
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Description

Methyl 3-methoxypyridine-2-carboxylate is a chemical compound that is part of a broader class of organic compounds known as pyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom. The methoxypyridine derivative is characterized by a methoxy group (-OCH3) and a carboxylate group (-COOCH3) attached to the pyridine ring. This structure is a common motif in various chemical syntheses and pharmaceutical compounds.

Synthesis Analysis

The synthesis of related pyridine derivatives has been explored in several studies. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system has been reported . This method involves the formation of pyrrolylpyridinium salts followed by hydrazinolysis, which could potentially be adapted for the synthesis of methyl 3-methoxypyridine-2-carboxylate by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and is often studied using various spectroscopic methods. For example, the molecular structure, HOMO-LUMO, MEP, NBO analysis, and first-order hyperpolarizability of a related compound, methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, were investigated using FT-IR and single-crystal X-ray diffraction studies . Similar techniques could be employed to analyze the molecular structure of methyl 3-methoxypyridine-2-carboxylate.

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions. The photo-methoxylation of methyl 2-pyridinecarboxylate, for example, is promoted by 4-substituted pyridines, which suggests that substituents on the pyridine ring can significantly influence the reactivity of these compounds . This information could be useful in predicting and controlling the reactions of methyl 3-methoxypyridine-2-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their functional groups. For instance, the antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives was investigated, and some derivatives showed promising results . This suggests that the introduction of different substituents can impart significant biological activity to these compounds. The physical properties such as solubility, boiling point, and melting point would also be affected by the methoxy and carboxylate groups present in methyl 3-methoxypyridine-2-carboxylate.

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : This compound was synthesized based on the reported anti-inflammatory activity of the structurally related molecule 3-isopropoxy-5-methoxy-N-(1 H-1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide .
  • Methods of Application or Experimental Procedures : Methyl 2-chloro nicotinoate and methyl thioglycolate were dissolved in anhydrous DMF and potassium carbonate was added. The reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours. The reaction mixture was allowed to cool and poured into water. The aqueous solution was extracted with ethyl acetate. Following the extraction, the aqueous phase was acidified with concentrated hydrochloric acid and then re-extracted with ethyl acetate. The ethyl acetate extracts of the acidified aqueous phase were combined and dried over magnesium sulphate, filtered and evaporated under reduced pressure to afford the desired methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate .
  • Results or Outcomes : The result of the synthesis was the desired methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as brown crystals .

“Methyl 3-methoxypyridine-2-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It is typically stored in a sealed container at room temperature .

“Methyl 3-methoxypyridine-2-carboxylate” is a chemical compound with the molecular formula C8H9NO3 . It is typically stored in a sealed container at room temperature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

methyl 3-methoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-11-6-4-3-5-9-7(6)8(10)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXQRYUHBMAREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90607683
Record name Methyl 3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-methoxypyridine-2-carboxylate

CAS RN

24059-83-4
Record name Methyl 3-methoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90607683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-METHOXYPYRIDINE-2-CARBOXYLATE
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Synthesis routes and methods I

Procedure details

A mixture of methyl 3-hydroxypyridine-2-carboxylate (Intermediate 96, 1.2 g, 7.8 mmol), potassium carbonate (1.2 g, 8.7 mmol), iodomethane (0.63 ml, 1.0 mmol) and DMF (10 ml) was stirred overnight. The mixture was diluted with water (20 ml) and extracted with ethyl acetate (2×20 ml). The combined organic extracts were washed with water and concentrated under vacuum. The residue (0.82 g) was purified by flash column chromatography (5 g silica; heptane-ethyl acetate, 1:0-5:1-2:1) to give the title compound as a clear oil (0.58 g, 45%). Method C HPLC-MS: MH+ requires m/z=168. Found: m/z=168, Rt=0.76 min (100%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
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10 mL
Type
reactant
Reaction Step One
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Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
45%

Synthesis routes and methods II

Procedure details

In a 50 mL round-bottom flask fitted with magnetic stirrer were placed 3-hydroxypyridine-2-carboxylic acid methyl ester (3.5 g, 22.80 mmol), K2CO3 (3.46 g, 25.0 mmol), Mel (4.87 g, 34.3 mmol) and DMF (20 mL). The reaction mixture was stirred for 18 h at rt under nitrogen. The reaction mixture was diluted with EtOAc (30 mL) and water (10 mL). The organic layer was separated and aqueous layer was extracted with EtOAc. The combined organic extracts were dried over Na2SO4 and concentrated to give the crude product. The crude product was purified by column chromatography using 30% EtOAc in hexane to give 2.1 g of 3-methoxypyridine-2-carboxylic acid methyl ester (54%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In a 50 mL round-bottom flask fitted with magnetic stirrer were placed 3-hydroxypyridine-2-carboxylic acid methyl ester (3.5 g, 22.80 mmol), K2CO3 (3.46 g, 25.0 mmol), MeI (4.87 g, 34.3 mmol) and DMF (20 mL). The reaction mixture was stirred for 18 h at rt under nitrogen. The reaction mixture was diluted with EtOAc (30 mL) and water (10 mL). The organic layer was separated and aqueous layer was extracted with EtOAc. The combined organic extracts were dried over Na2SO4 and concentrated to give the crude product. The crude product was purified by column chromatography using 30% EtOAc in hexane to give 2.1 g of 3-methoxypyridine-2-carboxylic acid methyl ester (54%).
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
4.87 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

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